molecular formula C11H8N4O4 B2359676 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 941909-49-5

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No. B2359676
CAS RN: 941909-49-5
M. Wt: 260.209
InChI Key: JFUUYMRBQXYKOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines were synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis . The synthesized compounds were characterized based on IR, 1HMR and mass spectral analysis .


Chemical Reactions Analysis

Furfural and 5-hydroxymethyl furfural (HMF) are abundantly available biomass-derived renewable chemical feedstocks, and their oxidation to furoic acid and furan-2,5-dicarboxylic acid (FDCA), respectively, is a research area with huge prospective applications .

Scientific Research Applications

Antibacterial and Antifungal Properties

The compound’s heterocyclic structure suggests potential antimicrobial activity. Researchers have investigated its effects against bacteria and fungi. Further studies could explore its mechanism of action and potential applications in drug development .

Fluorescent Probe

Fluorescent probes play a crucial role in biological imaging and diagnostics. This compound’s unique structure could make it a promising candidate for developing fluorescent probes to visualize specific cellular processes or biomolecules.

Mechanism of Action

The mechanism of action of the titled derivatives was predicted by docking on the Mycobacterium tuberculosis Enoyl-ACP reductase enzyme . The docking study concluded that Fb and Fa possessed good binding energy indicating more prominent interaction towards the active sites NAD and TYR 158 .

properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O4/c1-6-5-7(15-19-6)9(16)12-11-14-13-10(18-11)8-3-2-4-17-8/h2-5H,1H3,(H,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUUYMRBQXYKOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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